(R)-DTBM-SEGPHOS is a highly sterically demanding chiral bisphosphine ligand featuring a rigid spirobiindane core substituted with 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups. In industrial and advanced academic procurement, it is selected primarily for its ability to stabilize monomeric transition-metal active catalytic species and maximize ligand-substrate dispersion interactions. Unlike standard BINAP or unsubstituted SEGPHOS, the steric bulk and electron-rich nature of the DTBM groups enforce a narrow dihedral angle and create a deep chiral pocket. This structural profile makes it a critical precursor for copper-, rhodium-, and ruthenium-catalyzed asymmetric transformations, particularly when processing unactivated internal olefins, sterically hindered ketones, or demanding multi-component cycloadditions where standard ligands fail to achieve commercially viable turnover numbers or enantiomeric excess.
Substituting (R)-DTBM-SEGPHOS with more common, lower-cost analogs like unsubstituted SEGPHOS or BINAP frequently results in complete catalytic failure or commercially unacceptable enantioselectivity. The primary failure mode of generic substitution in copper hydride (CuH) chemistry is catalyst aggregation; less bulky ligands like SEGPHOS often allow the formation of inactive dimeric or oligomeric metal complexes, whereas the massive DTBM groups enforce an active monomeric resting state [1]. Furthermore, in the functionalization of unactivated internal olefins, standard ligands lack the necessary through-space dispersion interactions required to stabilize the transition state, leading to 0% yield [2]. Consequently, attempting to reduce procurement costs by selecting standard biaryl diphosphines often leads to downstream synthesis failure, necessitating the specific procurement of the DTBM-substituted variant for sterically demanding substrates.
In copper-catalyzed asymmetric hydroboration, the steric bulk of the ligand dictates the aggregation state of the active catalyst. Studies demonstrate that using DTBM-SEGPHOS yields an active monomeric phenethylcopper(I) complex as the resting state, which catalyzes the hydroboration of nonconjugated internal alkenes. In direct contrast, the catalyst derived from unsubstituted SEGPHOS forms less active dimeric species and exhibits 0% conversion for the same internal alkenes. [1]
| Evidence Dimension | Catalyst reactivity on internal alkenes (trans-3-hexenyl 2,4,6-trichlorobenzoate) |
| Target Compound Data | (R)-DTBM-SEGPHOS: Quantitative conversion enabled by monomeric resting state |
| Comparator Or Baseline | (R)-SEGPHOS: 0% conversion (inactive due to complex aggregation) |
| Quantified Difference | Absolute difference in reactivity (active vs. completely inactive) |
| Conditions | CuH-catalyzed hydroboration of internal alkenes |
Procuring the DTBM variant is necessary for internal alkene hydroboration, as standard SEGPHOS fails to maintain the required monomeric active catalyst state.
The functionalization of unactivated internal olefins is difficult due to the lack of directing groups. In a benchmark hydroamination of trans-4-octene, the use of (S)-SEGPHOS resulted in a 0% yield of the desired amine. However, substituting the ligand with the sterically demanding DTBM-SEGPHOS provided the target aliphatic amine in 34% yield with a 98% enantiomeric excess (ee), driven by critical ligand-substrate dispersion interactions in the transition state. [1]
| Evidence Dimension | Product Yield and Enantiomeric Excess (ee) |
| Target Compound Data | DTBM-SEGPHOS: 34% yield, 98% ee |
| Comparator Or Baseline | SEGPHOS: 0% yield |
| Quantified Difference | +34% absolute yield increase, unlocking reactivity from a zero baseline |
| Conditions | 5 mol % Cu(OAc)2, 5.5 mol % ligand, (MeO)2MeSiH, THF, 45 °C |
Buyers targeting the amination of unactivated petroleum feedstocks must select DTBM-SEGPHOS, as the baseline ligand lacks the dispersion forces necessary to drive the reaction.
When reducing conjugated systems such as cyclic enones, distinguishing between the C=C and C=O bonds is a critical process parameter. While standard ligands like BDPP and unsubstituted SEGPHOS preferentially drive 1,2-selective hydrogenation (reducing the ketone), the steric bulk of DTBM-SEGPHOS reverses this selectivity. DTBM-SEGPHOS acts as a 1,4-selective catalyst, enabling the direct asymmetric reduction of the alkene while leaving the carbonyl intact, achieving up to 99% yield and 96% ee. [1]
| Evidence Dimension | Regioselectivity (1,4- vs 1,2-reduction) |
| Target Compound Data | DTBM-SEGPHOS: Highly 1,4-selective (up to 99% yield, 96% ee) |
| Comparator Or Baseline | SEGPHOS / BDPP: 1,2-selective |
| Quantified Difference | Complete reversal of chemoselectivity from C=O reduction to C=C reduction |
| Conditions | Cu(I)-catalyzed asymmetric hydrogenation of cyclic enones |
This distinct chemoselectivity eliminates the need for upstream carbonyl protection and deprotection steps, significantly streamlining industrial synthesis routes.
Directly downstream of its ability to stabilize transition states via dispersion interactions [1], (R)-DTBM-SEGPHOS is a highly effective ligand for the copper-catalyzed hydroamination of unactivated internal olefins. It is a practical choice for process chemists looking to upgrade abundant, low-cost petroleum processing byproducts (like trans-2-butene or trans-4-octene) into enantioenriched alpha-branched amines for pharmaceutical libraries, a process where standard BINAP or SEGPHOS completely fails.
Because (R)-DTBM-SEGPHOS specifically enforces 1,4-selectivity over 1,2-selectivity in copper-catalyzed hydrogenations [2], it is recommended for the late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs) containing cyclic enone motifs. Procurement of this specific ligand allows manufacturers to reduce the C=C bond asymmetrically without requiring costly and time-consuming protecting group strategies for the adjacent carbonyl.
Due to its ability to prevent the formation of inactive dimeric copper hydride species [3], (R)-DTBM-SEGPHOS is a necessary ligand choice for the asymmetric hydroboration of nonconjugated internal alkenes. Industrial buyers should prioritize this ligand when scaling up the production of chiral secondary boronates, which serve as versatile building blocks for cross-coupling reactions, ensuring catalyst turnover numbers that cannot be achieved with unsubstituted SEGPHOS.